![molecular formula C8H13BrO B2826225 2-[1-(Bromomethyl)cyclopropyl]oxolane CAS No. 2138297-98-8](/img/structure/B2826225.png)
2-[1-(Bromomethyl)cyclopropyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(Bromomethyl)cyclopropyl]oxolane” is a chemical compound with the CAS Number: 2138131-11-8 . It has a molecular weight of 219.12 . The IUPAC name for this compound is 2-(1-(bromomethyl)cyclopropyl)tetrahydro-2H-pyran .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process gives products in excellent yields within about 3 seconds . All structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15BrO/c10-7-9(4-5-9)8-3-1-2-6-11-8/h8H,1-7H2 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the bromination of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This reaction mechanism was discussed in the paper .Physical And Chemical Properties Analysis
The compound “this compound” is a cycloalkane molecule. The general formula for a cycloalkane composed of n carbons is CnH2n . This differs from alkanes, which have the general formula CnH2n+2 .Aplicaciones Científicas De Investigación
Rearrangement and Cyclization Reactions
A novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into corresponding 2-oxopropyl derivatives is reported, where the reaction proceeds through a transient dioxolane intermediate, highlighting a method for generating oxopropyl compounds from bromomethylated precursors (J. Alliot, E. Gravel, E. Doris, 2013).
Synthesis of Oxepines and Pyranosides
Research demonstrates the conversion of cyclopropane-fused carbohydrates into oxepines, offering a method for accessing diverse members of the septanoside family of carbohydrate mimetics. This process underscores the versatility of cyclopropane derivatives in synthesizing complex organic structures (R. J. Hewitt, J. Harvey, 2010).
Catalytic Bromocyclization
A Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide has been developed, yielding oxazolines and oxazines with excellent diastereoselectivity. This illustrates the potential for cyclopropyl derivatives in catalyzed cyclization reactions (Ying-Chieh Wong, Z. Ke, Y. Yeung, 2015).
Synthesis of Bicyclic Derivatives
Enzymatic Chemistry and Biosynthesis
Investigations into the enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis provide insights into the natural production of these three-membered ring structures. Understanding these processes is crucial for the development of novel drugs and for studying enzyme catalysis, highlighting the biological relevance of cyclopropyl and related structures in natural product synthesis (C. Thibodeaux, Wei‐chen Chang, Hung‐wen Liu, 2012).
Safety and Hazards
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-(Bromomethyl)cyclopropyl]oxolane . Factors such as pH, temperature, and the presence of other biological molecules could impact how the compound interacts with its targets and exerts its effects.
Propiedades
IUPAC Name |
2-[1-(bromomethyl)cyclopropyl]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-6-8(3-4-8)7-2-1-5-10-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMLQGZPYOPRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


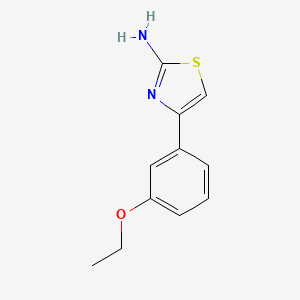
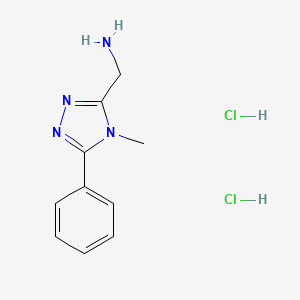
![6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826149.png)
![5-amino-2-[(2-chloro-5-nitrophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2826152.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine](/img/structure/B2826153.png)
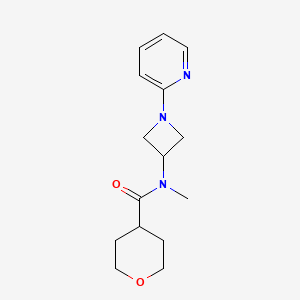
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2826155.png)
![3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2826158.png)

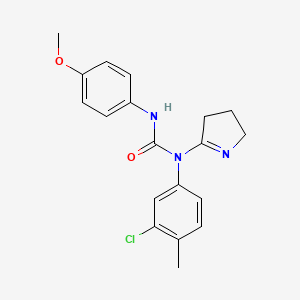
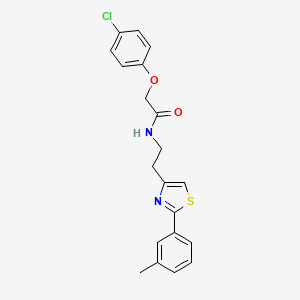
![2-(2-Fluorophenoxy)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2826164.png)
![1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2826165.png)